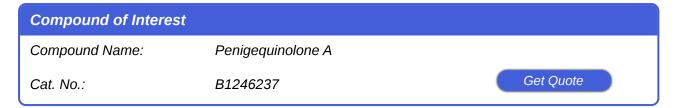


Total Synthesis of Penigequinolone A and B: An Application Note

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the total synthesis of **Penigequinolone A** and B, complex fungal metabolites with potential biological activity. The presented strategy relies on a divergent approach, highlighted by a key late-stage C-H olefination reaction.

Synthetic Strategy Overview

The total synthesis of (\pm) -Penigequinolone A and B is achieved through a convergent route, involving the preparation of two key fragments: the quinolinone core (\pm) -16 and the olefin side chain (\pm) -18. These fragments are coupled via a palladium-catalyzed C-H olefination. The final step involves the deprotection of a silyl ether protecting group to yield the target natural products.





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Caption: Overall synthetic workflow for Penigequinolone A and B.

Quantitative Data Summary

The following table summarizes the key quantitative data for the final steps of the synthesis of (\pm) -Penigequinolone A and B.[1]

| Step | Reaction | Product | Yield (%) | Regioselect ivity (A/B) | Diastereose lectivity (dr) |
|------|---------------------|----------------------------------|------------------------|----------------------------|-------------------------------|
| 1 | C-H Olefination | (±)-19 | 50 | 8.8:1 | 1:1 |
| 2 | SEM Deprotection | (±)- Penigequinol ones A/B | nearly quantitative | 13.5:1 | 1:1 |

Experimental Protocols

The following are detailed methodologies for the key experiments in the total synthesis of (±)-**Penigequinolone A** and B.

Synthesis of the Quinolinone Core (±)-16



The synthesis of the 3,4-dioxygenated 4-aryl-5-hydroxyquinolin-2(1H)-one core structure (±)-16 is accomplished in several steps starting from commercially available materials. The detailed multi-step procedure for the synthesis of this core structure is described in the supporting information of the reference publication.[1]

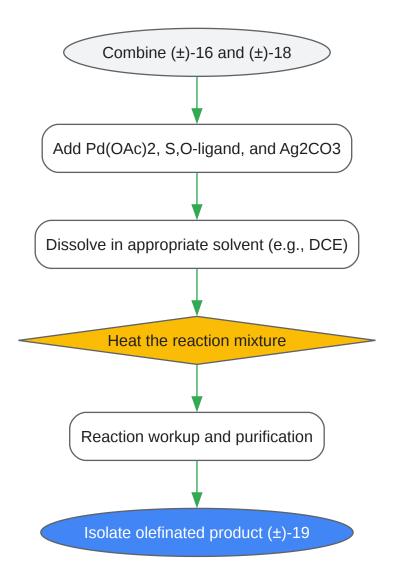
Synthesis of the Olefin Side-chain (±)-18

The olefin coupling partner (±)-18 is prepared in six synthetic steps starting from ethyl isobutyrate.[1] The specific procedures for each of these six steps are detailed in the supporting information of the primary literature.

Key Reaction: C-H Olefination

This protocol describes the palladium-catalyzed C-H olefination to couple the quinolinone core (±)-16 with the olefin side-chain (±)-18.





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Caption: Experimental workflow for the C-H olefination step.

Protocol:

- To a reaction vessel, add the quinolinone core (±)-16, the olefin (±)-18, palladium(II) acetate (Pd(OAc)₂), the S,O-ligand, and silver(I) carbonate (Ag₂CO₃).
- · Add dichloroethane (DCE) as the solvent.
- Heat the mixture at 80 °C for the specified reaction time.



- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatographymass spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Perform an aqueous workup and extract the product with an organic solvent.
- Purify the crude product by flash column chromatography on silica gel to afford the olefinated product (±)-19.[1][2]

Final Step: SEM Deprotection

This protocol details the removal of the 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group to yield the final products.

Protocol:

- Dissolve the SEM-protected intermediate (±)-19 in tetrahydrofuran (THF).
- Add a solution of tetrabutylammonium fluoride (TBAF) (4.0 M) to the mixture.
- · Reflux the reaction mixture.
- Monitor the reaction for completion.
- Upon completion, cool the reaction to room temperature.
- Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
- Extract the product with an organic solvent.
- Purify the crude product to yield a mixture of (±)-Penigequinolone A and B.[1]

This divergent synthetic strategy provides an efficient pathway to the Penigequinolones and related natural products, allowing for the late-stage introduction of structural diversity. The protocols outlined here provide a foundation for researchers engaged in the synthesis and study of these complex molecules.



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References

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